![molecular formula C10H19ClN6O4 B12505157 (2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride](/img/structure/B12505157.png)
(2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride: is a synthetic amino acid derivative. It is characterized by the presence of an azido group, which makes it a versatile compound for various chemical reactions, particularly in the field of bioconjugation and click chemistry. This compound is often used in the synthesis of peptides and proteins, where it serves as a building block for introducing azido functionalities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride typically involves multiple steps:
Protection of the Amino Group: The amino group of lysine is protected using a suitable protecting group such as a carbamate.
Azidation: The protected lysine is then reacted with azidoacetic acid or its derivatives under mild conditions to introduce the azido group.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature and pH.
Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through rigorous testing and analysis.
化学反应分析
Types of Reactions:
Substitution Reactions: The azido group can undergo substitution reactions with various nucleophiles.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Copper(I) catalysts for click chemistry.
Reducing Agents: Triphenylphosphine or hydrogenation catalysts for reduction reactions.
Major Products:
Triazoles: Formed from click chemistry reactions.
Amines: Formed from the reduction of the azido group.
科学研究应用
Chemistry:
Peptide Synthesis: Used as a building block for introducing azido functionalities in peptides.
Bioconjugation: Facilitates the attachment of biomolecules through click chemistry.
Biology:
Protein Labeling: Used for labeling proteins with fluorescent tags or other probes.
Drug Delivery:
Medicine:
Diagnostics: Used in the development of diagnostic tools and assays.
Therapeutics: Potential use in the development of novel therapeutic agents.
Industry:
Material Science: Used in the synthesis of functionalized materials and polymers.
Nanotechnology: Applications in the development of nanomaterials and nanodevices.
作用机制
The mechanism of action of (2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride primarily involves its azido group. The azido group is highly reactive and can participate in various chemical reactions, particularly click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
相似化合物的比较
(2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid: The non-hydrochloride form of the compound.
Azidoalanine: Another amino acid derivative with an azido group.
Azidomethylphenylalanine: A phenylalanine derivative with an azido group.
Uniqueness:
Versatility: The presence of the azido group makes it highly versatile for various chemical reactions.
Specificity: It can be specifically incorporated into peptides and proteins, allowing for precise modifications.
Reactivity: The azido group is highly reactive, enabling efficient bioconjugation and click chemistry reactions.
This detailed article provides a comprehensive overview of (2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H19ClN6O4 |
|---|---|
分子量 |
322.75 g/mol |
IUPAC 名称 |
(2S)-2-amino-6-[[2-[(2-azidoacetyl)amino]acetyl]amino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C10H18N6O4.ClH/c11-7(10(19)20)3-1-2-4-13-8(17)5-14-9(18)6-15-16-12;/h7H,1-6,11H2,(H,13,17)(H,14,18)(H,19,20);1H/t7-;/m0./s1 |
InChI 键 |
GUKXAARIODCJPD-FJXQXJEOSA-N |
手性 SMILES |
C(CCNC(=O)CNC(=O)CN=[N+]=[N-])C[C@@H](C(=O)O)N.Cl |
规范 SMILES |
C(CCNC(=O)CNC(=O)CN=[N+]=[N-])CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B12505074.png)
![8,9-dihydro-7H-pyrido[3,2-b]pyrrolo[1,2-d][1,4]thiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12505082.png)
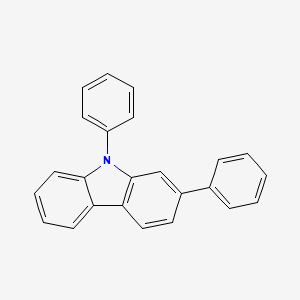
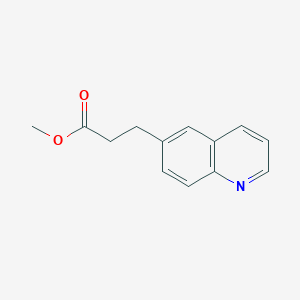

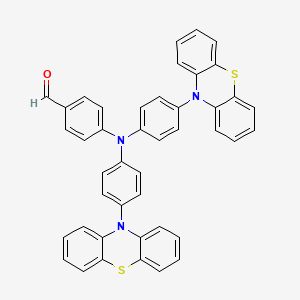
![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B12505122.png)
![(S)-2-[(Boc-amino)methyl]-3-(benzyloxy)propanoic Acid](/img/structure/B12505128.png)
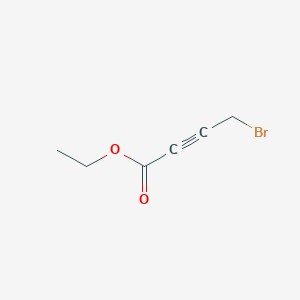
![1-[4-(4-{[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B12505142.png)
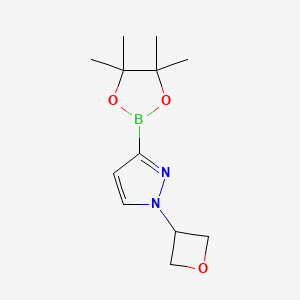
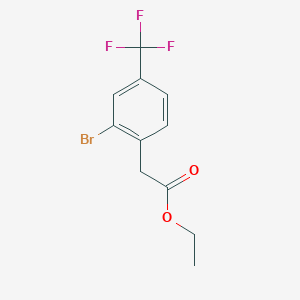
![7-(1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12505150.png)
![2-[[[2-[[2-[[2-[[2-[6-(2,5-Dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid](/img/structure/B12505151.png)
